molecular formula C26H30N2O4S B299873 Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate

Katalognummer: B299873
Molekulargewicht: 466.6 g/mol
InChI-Schlüssel: BEOOXAXXKDOEJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate, also known as TAK-659, is a novel inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune disorders, and other diseases.

Wirkmechanismus

BTK is a non-receptor tyrosine kinase that plays a critical role in BCR signaling and B-cell development. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), which leads to the activation of several signaling pathways, such as the nuclear factor-κB (NF-κB) pathway. Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate inhibits BTK by binding to the ATP-binding site of the kinase domain, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies. In addition, this compound has demonstrated anti-inflammatory activity in models of autoimmune diseases, such as rheumatoid arthritis and lupus. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models of CLL.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has several advantages as a research tool, including its potent and selective inhibition of BTK, its ability to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies, and its anti-inflammatory activity in models of autoimmune diseases. However, this compound also has some limitations, including its relatively short half-life and the potential for off-target effects.

Zukünftige Richtungen

There are several potential future directions for the research and development of Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate. One area of focus is the optimization of the pharmacokinetic properties of this compound to improve its efficacy and reduce its toxicity. Another area of interest is the exploration of combination therapies with other anti-cancer agents, such as venetoclax, to enhance the activity of this compound. Finally, the potential use of this compound in other diseases, such as autoimmune disorders and inflammatory diseases, warrants further investigation.

Synthesemethoden

The synthesis of Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process starts with the synthesis of 4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine, which is then coupled with 4-bromo-3-fluorobenzoic acid to form 4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl 4-bromo-3-fluorobenzoate. The final step involves the butyrylation of the amine group with methyl 4-bromobutyrate to yield this compound.

Wissenschaftliche Forschungsanwendungen

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibitory activity against BTK and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

Eigenschaften

Molekularformel

C26H30N2O4S

Molekulargewicht

466.6 g/mol

IUPAC-Name

methyl 4-[butanoyl-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino]benzoate

InChI

InChI=1S/C26H30N2O4S/c1-5-8-22-24(18-12-16-21(17-13-18)32-7-3)27-26(33-22)28(23(29)9-6-2)20-14-10-19(11-15-20)25(30)31-4/h10-17H,5-9H2,1-4H3

InChI-Schlüssel

BEOOXAXXKDOEJL-UHFFFAOYSA-N

SMILES

CCCC1=C(N=C(S1)N(C2=CC=C(C=C2)C(=O)OC)C(=O)CCC)C3=CC=C(C=C3)OCC

Kanonische SMILES

CCCC1=C(N=C(S1)N(C2=CC=C(C=C2)C(=O)OC)C(=O)CCC)C3=CC=C(C=C3)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.